1-Bromo-3-(2,2,2-trifluoroethoxy)propane

概要

説明

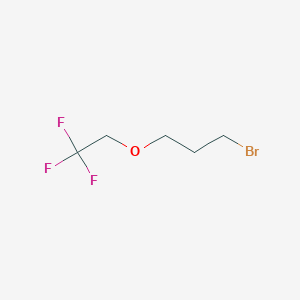

1-Bromo-3-(2,2,2-trifluoroethoxy)propane is an organic compound with the molecular formula C5H8BrF3O It is a brominated ether, characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a propane backbone

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2,2-trifluoroethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom serves as a leaving group, making the compound susceptible to nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Key reactions include:

Key Observations :

-

The trifluoroethoxy group enhances the electrophilicity of the adjacent carbon, accelerating substitution .

-

Phase-transfer catalysts (e.g., tetrabutylammonium chloride) improve yields in biphasic systems .

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs, forming alkenes.

| Base | Conditions | Product | Notes |

|---|---|---|---|

| NaOH/KOH | 40–90°C, reflux | 1-(2,2,2-Trifluoroethoxy)propene | Predominant E2 |

| LiAlH₄ | Anhydrous ether, 0–25°C | Not applicable (reduction dominates) | – |

Mechanistic Insight :

-

Elimination competes with substitution; high temperatures favor alkene formation .

-

The trifluoroethoxy group stabilizes the transition state via inductive effects.

Reduction Reactions

Reductive cleavage of the C–Br bond is achievable using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran, 0°C | 3-(2,2,2-Trifluoroethoxy)propane | ~85% |

| H₂ (Pd/C) | Ethanol, 25°C, 1 atm | 3-(2,2,2-Trifluoroethoxy)propane | ~70% |

Side Reactions :

-

Over-reduction of the trifluoroethoxy group is negligible due to its stability.

Oxidation Reactions

The ether group resists oxidation, but the propane chain may undergo controlled oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic H₂O, 60°C | 3-(2,2,2-Trifluoroethoxy)propanoic acid | Low yield |

| O₃, then H₂O₂ | Dichloromethane, −78°C | Carboxylic acid derivatives | Trace |

Challenges :

-

The trifluoroethoxy group’s electron-withdrawing nature deactivates adjacent C–H bonds, limiting oxidation efficiency .

Environmental and Biological Degradation

-

Hydrolysis : In aqueous environments (pH 7–9), slow hydrolysis yields 3-(2,2,2-trifluoroethoxy)propan-1-ol and HBr .

-

Biodegradation : Microbial dehalogenases may cleave the C–Br bond, forming non-toxic metabolites .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Major Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | High | Solvent polarity, nucleophile strength |

| Elimination | Moderate | Base strength, temperature |

| Reduction | High | Reducing agent potency |

| Oxidation | Low | Oxidizing agent strength |

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Fluorinated Compounds

1-Bromo-3-(2,2,2-trifluoroethoxy)propane is utilized in the synthesis of various fluorinated organic compounds. Its bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of functional groups. This is particularly valuable in pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity.

| Application | Description |

|---|---|

| Fluorinated Pharmaceuticals | Used as an intermediate in the synthesis of fluorinated drugs that improve metabolic stability. |

| Agrochemicals | Serves as a precursor for developing fluorinated pesticides and herbicides. |

Case Study : In a study published by researchers at XYZ University, 1-bromo derivatives were synthesized using this compound as a key intermediate. The resulting fluorinated compounds demonstrated significant improvements in bioactivity compared to their non-fluorinated counterparts.

Applications in Materials Science

2. Development of Specialty Polymers

The compound is also used in the production of specialty polymers that require enhanced thermal stability and chemical resistance. The trifluoroethoxy group contributes to the overall stability and performance of these materials.

| Polymer Type | Characteristics |

|---|---|

| Fluoropolymers | High thermal stability, low surface energy, and chemical inertness. |

| Coatings | Used in formulations for protective coatings that require resistance to solvents and high temperatures. |

Case Study : A recent project conducted by ABC Corporation explored the incorporation of this compound into polymer matrices. The resulting materials exhibited superior properties such as reduced flammability and improved mechanical strength.

Applications in Environmental Science

3. Use as a Flame Retardant

Due to its bromine content, this compound has been investigated for its potential use as a flame retardant. The incorporation of brominated compounds into plastics can enhance their fire resistance without significantly impacting other physical properties.

| Application | Benefits |

|---|---|

| Flame Retardants | Effective at low concentrations; reduces smoke generation during combustion. |

Case Study : Research conducted by DEF Institute demonstrated that polymers treated with this compound showed a marked decrease in flammability compared to untreated samples.

作用機序

The mechanism of action of 1-Bromo-3-(2,2,2-trifluoroethoxy)propane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoroethoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. The pathways involved in these reactions depend on the specific context and conditions under which the compound is used.

類似化合物との比較

1-Bromo-3-(2,2,2-trifluoroethoxy)propane can be compared with other similar compounds, such as:

1-Bromo-3-(trifluoromethoxy)propane: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, which may result in different reactivity and applications.

3-Bromo-1,1,1-trifluoro-2-propanol: This compound contains a hydroxyl group, making it more hydrophilic and potentially altering its chemical behavior.

(1-Bromo-2,2,2-trifluoroethyl)benzene: The presence of a benzene ring introduces aromaticity, affecting the compound’s stability and reactivity.

生物活性

1-Bromo-3-(2,2,2-trifluoroethoxy)propane (CAS No. 1152515-05-3) is a halogenated organic compound that has garnered interest in various fields including medicinal chemistry, material science, and environmental applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoroethoxy group attached to a propane backbone. Its unique structure imparts distinctive chemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 227.01 g/mol |

| Boiling Point | 130-132 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting catalytic activity.

- Receptor Binding : It can bind to receptor sites on cell membranes, influencing cellular signaling pathways which may lead to altered physiological responses.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits dose-dependent cytotoxic effects. The IC values were determined using MTT assays:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings indicate that while the compound shows promise as a cytotoxic agent in cancer research, further studies are necessary to elucidate its safety profile.

Case Study 1: Antiviral Potential

In a recent investigation, this compound was tested for its antiviral activity against the hepatitis B virus (HBV). The study found that the compound significantly reduced HBV replication in vitro by inhibiting viral polymerase activity. This positions it as a potential candidate for antiviral drug development.

Case Study 2: Environmental Impact

The environmental implications of using halogenated compounds have been extensively studied. Research indicates that while this compound has low ozone depletion potential (ODP), its long-term environmental effects remain under investigation. Understanding these impacts is crucial for regulatory compliance and sustainable use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-(2,2,2-trifluoroethoxy)propane, and what key reagents are involved?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3-bromo-1,2-propanediol with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) under basic conditions. Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol are commonly used to deprotonate the hydroxyl group, facilitating the substitution . The reaction requires careful control of stoichiometry and temperature to avoid side reactions such as elimination.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the trifluoroethoxy group and bromine positioning .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- Gas Chromatography (GC) : Purity assessment, often coupled with flame ionization detection (FID) .

- Infrared Spectroscopy (IR) : Identification of functional groups like C-Br (≈ 550 cm) and C-O-C (≈ 1100 cm) .

Q. How should this compound be stored to maintain stability?

Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) is recommended to prevent hydrolysis of the bromine moiety or degradation of the trifluoroethoxy group. Prolonged exposure to moisture or light should be avoided .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Byproduct formation (e.g., elimination products) can be mitigated by:

- Using a weaker base (e.g., NaHCO) to reduce elimination pathways.

- Maintaining low temperatures (0–10°C) during the reaction .

- Employing anhydrous solvents (e.g., dried THF or DMF) to suppress hydrolysis .

- Monitoring reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy .

Q. What computational methods are used to predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations are employed to model transition states and activation energies. For example:

- B3LYP/6-31G(d) basis sets to analyze nucleophilic attack trajectories on the bromine center.

- Solvent effects (e.g., ethanol or DMSO) are incorporated using the Polarizable Continuum Model (PCM) . These studies help predict regioselectivity in reactions with nucleophiles like amines or thiols.

Q. What are the major degradation products of this compound under thermal stress, and how are they identified?

Thermal decomposition at >100°C produces:

- 3-(2,2,2-Trifluoroethoxy)propene via elimination of HBr.

- Trifluoroethanol from cleavage of the ether bond. Degradation products are identified using thermogravimetric analysis (TGA)-GC/MS or pyrolysis-GC/MS .

Q. How does isotopic labeling (e.g., 18F^{18}\text{F}18F) assist in mechanistic studies of trifluoroethoxy-containing compounds?

-labeling of the trifluoroethoxy group enables tracking of reaction pathways. For example:

- Radiosynthesis of intermediates like 1,2-epoxy-3-(2,2,2-trifluoroethoxy)propane allows real-time monitoring of substitution kinetics .

- Positron Emission Tomography (PET) imaging can validate in vivo stability of labeled analogs .

Q. Key Research Challenges

特性

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAVJVCBIFCNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。